![molecular formula C22H26N2O3 B2371064 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 941991-72-6](/img/structure/B2371064.png)
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, also known as ITA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ITA is a small molecule that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Cyclization Reactions and Synthesis of Complex Molecules
Isoquinoline derivatives are often used in cyclization reactions to synthesize complex molecules. For example, a study describes a high-yielding cyclization of a related compound to synthesize (±)-crispine A, showcasing the potential of isoquinoline derivatives in facilitating complex molecular syntheses (King, 2007).
Structural Aspects and Properties of Compounds
Another study focused on the structural aspects of amide-containing isoquinoline derivatives, exploring their interactions with mineral acids and their ability to form gels and crystalline solids. This highlights the structural versatility and potential application of such compounds in materials science (Karmakar, Sarma, & Baruah, 2007).
Antiproliferative Activities
Isoquinoline derivatives have also been evaluated for their antiproliferative activities against various cancer cell lines, indicating potential applications in cancer research and therapy. A specific compound was found to be highly effective against nasopharyngeal carcinoma cells, demonstrating the relevance of these compounds in medicinal chemistry (Chen et al., 2013).
Synthesis of Bioactive Compounds
The synthesis of bioactive compounds is another area where isoquinoline derivatives are utilized. A study detailed the synthesis of methoxy-indolo[2,1‐a]isoquinolines with potential cytostatic activity, illustrating the role of these compounds in developing new therapeutic agents (Ambros, Angerer, & Wiegrebe, 1988).
Microbial Transformation and Pharmacological Studies
Research on the microbial transformation of isoquinoline alkaloids and their metabolites has shown potential for these compounds in anti-inflammatory, antimicrobial, and anticancer applications. This suggests the broad utility of isoquinoline derivatives in pharmacology and drug development (El-Aasr et al., 2021).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)13-24-19-10-9-18(12-17(19)8-11-22(24)26)23-21(25)14-27-20-7-5-4-6-16(20)3/h4-7,9-10,12,15H,8,11,13-14H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLVPHFMUYHFFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.